molecular formula C23H25NO3 B12050435 Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate CAS No. 355421-17-9

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12050435
CAS No.: 355421-17-9
M. Wt: 363.4 g/mol
InChI Key: OSWJTHJTZDJLOK-UHFFFAOYSA-N
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Description

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline derivative characterized by:

  • Quinoline core: Substituted at positions 2, 4, and 5.
  • Functional groups:
    • A 4-methoxyphenyl group at position 2.
    • A methyl group at position 6.
    • A pentyl ester at position 3.

Properties

CAS No.

355421-17-9

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H25NO3/c1-4-5-6-13-27-23(25)20-15-22(17-8-10-18(26-3)11-9-17)24-21-12-7-16(2)14-19(20)21/h7-12,14-15H,4-6,13H2,1-3H3

InChI Key

OSWJTHJTZDJLOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

  • Aromatic amine : p-Anisidine (4-methoxyaniline) introduces the 4-methoxyphenyl group at position 2 of the quinoline.

  • Aldehyde : Acetaldehyde or propionaldehyde provides the methyl or ethyl substituent at position 6, though higher aldehydes may require optimization.

  • Pyruvic acid : Serves as the C4-carboxylic acid precursor, enabling cyclization.

The reaction proceeds via initial Schiff base formation between the aldehyde and amine, followed by cyclization with pyruvic acid to yield 6-methylquinoline-4-carboxylic acid derivatives.

Optimized Procedure

A mixture of p-anisidine (9.45 mmol), pyruvic acid (14.3 mmol), and acetaldehyde (9.45 mmol) in ethanol is refluxed for 12–24 hours. The precipitate is filtered and recrystallized to obtain 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid (Yield: 60–75%). Electron-donating groups on the aromatic amine enhance cyclization efficiency, while electron-withdrawing groups (e.g., -Cl) hinder reactivity.

Pfitzinger Reaction: Alternative Quinoline Synthesis

The Pfitzinger reaction, traditionally involving isatin and ketones, offers an alternative route but faces limitations in substrate availability.

Substrate Limitations and Modifications

  • Isatin requirement : Early methods required substituted isatins, which are synthetically cumbersome.

  • Modern adaptations : Replace isatin with accessible aromatic amines and pyruvic acid, mirroring the Doebner approach.

While this method avoids specialized isatins, it overlaps significantly with the Doebner protocol, making the latter preferable for scalability.

Transition Metal-Catalyzed C–H Activation

Recent advances employ iridium or rhodium catalysts for C–H alkylation, enabling direct functionalization of quinoline intermediates.

Iridium-Catalyzed α-Alkylation

A two-step process involves:

  • α-Alkylation of acetophenones : Using alcohols (e.g., pentanol) and [IrCp*Cl₂]₂ to install the pentyl group.

  • C–H alkylation : Introducing the 4-methoxyphenyl moiety via Meldrum’s diazo compounds under rhodium catalysis.

This method achieves 65–75% yields but requires stringent anhydrous conditions and costly catalysts.

Titanocene Dichloride-Mediated Synthesis

A greener approach utilizes titanocene dichloride and sulfobenzoic acid in aqueous media. Substituting 4-methylaniline with 4-methoxyaniline in the presence of ethyl acetate and pyruvic acid yields the quinoline core at 70–80% efficiency.

Fischer Esterification: Carboxylic Acid to Ester Conversion

The final step involves converting 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid to its pentyl ester via Fischer esterification.

Reaction Conditions

  • Acid catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Alcohol excess : Pentanol is used in 5–10× molar excess to drive equilibrium.

  • Water removal : Dean-Stark apparatus or molecular sieves enhance ester yield (85–90%).

Procedure

The carboxylic acid (1 mmol), pentanol (10 mmol), and H₂SO₄ (0.1 mmol) are refluxed in toluene for 12 hours. Post-reaction, the mixture is neutralized, extracted, and purified via column chromatography.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)AdvantagesLimitations
Doebner ReactionAmine + aldehyde + pyruvic acid60–75Scalable, minimal byproductsRequires electron-donating amines
Pfitzinger ReactionIsatin + ketone50–65Avoids aldehydesLimited substrate availability
Ir/Rh CatalysisC–H activation65–75Direct functionalizationHigh catalyst cost, anhydrous conditions
Titanocene MethodAqueous-phase synthesis70–80Eco-friendly, mild conditionsLimited scope for bulky substituents
Fischer EsterificationAcid + alcohol85–90High efficiency, simple setupEquilibrium-driven, excess alcohol

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring methylation at position 6 requires careful aldehyde selection (e.g., acetaldehyde over propionaldehyde).

  • Esterification efficiency : Using molecular sieves improves water removal, boosting ester yields to >90%.

  • Catalyst recovery : Immobilized iridium catalysts reduce costs in large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Quinoline derivatives, including Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, have been studied for their antibacterial properties. Research indicates that similar compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting potential efficacy against pathogens like Mycobacterium tuberculosis .
  • Cancer Treatment
    • The compound has shown promise in cancer research. Analogues of quinoline have been identified as inhibitors of P-glycoprotein (P-gp), which is involved in multidrug resistance (MDR) in cancer cells. Studies have demonstrated that certain quinoline derivatives can significantly inhibit the efflux of chemotherapeutic agents in resistant cancer cell lines . This suggests that this compound may also possess similar properties.
  • Anticancer Drug Development
    • There are indications that quinoline derivatives can be used in the preparation of anti-cancer drugs, particularly for pancreatic cancer. The structural features of these compounds contribute to their effectiveness in inhibiting cancer cell migration and proliferation .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of similar quinoline derivatives found that compounds with a methoxy group exhibited enhanced activity against Gram-positive bacteria. The study concluded that the structural modifications significantly influenced the antibacterial efficacy .

Case Study 2: Cancer Cell Resistance

Research on P-glycoprotein inhibitors demonstrated that certain quinoline analogues could reverse drug resistance in gastric carcinoma cells. The findings indicated that these compounds could potentially improve the effectiveness of existing chemotherapy regimens by overcoming MDR .

Mechanism of Action

The mechanism of action of Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

a) Hexyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate (CAS: 355419-78-2)
  • Structure : Differs only in the ester chain length (hexyl vs. pentyl).
  • Molecular Formula: C24H27NO3 vs. C23H25NO3 (pentyl analog).
  • Key Properties: Higher molecular weight (377.48 g/mol vs. ~363.45 g/mol for pentyl).
b) 1-Benzoylpropyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate (MFCD02188141)
  • Structure : Features a 1-benzoylpropyl ester instead of pentyl.
  • Key Properties :
    • The benzoyl group introduces aromaticity and steric bulk, which may influence binding interactions in biological systems.
    • Higher molecular weight (493.55 g/mol) and logP value compared to the pentyl analog, suggesting altered pharmacokinetic profiles .
c) Phenacyl 2-(4-Heptylphenyl)-6-Methylquinoline-4-Carboxylate (CAS: 355433-20-4)
  • Structure : Combines a phenacyl ester (2-oxo-2-phenylethyl) and a 4-heptylphenyl group at position 2.
  • Key Properties :
    • The heptylphenyl substituent increases hydrophobicity, while the phenacyl ester introduces a reactive ketone group.
    • Molecular weight: 479.61 g/mol, significantly larger than the pentyl analog .

Analogs with Modified Substituents

a) 2-(4-Chlorophenyl)-6-Methylquinoline-4-Carboxylate Derivatives
  • Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Structure: Replaces the pentyl ester with an amino group and introduces a 4-chlorophenyl substituent. Key Properties:
  • Melting point: 223–225°C (ethanol).
  • The electron-withdrawing chlorine substituent may enhance stability but reduce solubility compared to the methoxy group .
b) 2-(4-Carboxyphenyl)-6-Methoxyquinoline-4-Carboxylic Acid (CAS: 854864-22-5)
  • Structure : Replaces the ester with a carboxylic acid and adds a carboxyphenyl group at position 2.
  • Key Properties :
    • Molecular weight: 323.31 g/mol.
    • The carboxylic acid groups increase polarity, improving water solubility but limiting blood-brain barrier penetration .

Comparative Data Table

Compound Name Substituents (Position 2/4/6) Molecular Formula Molecular Weight (g/mol) Key Feature
Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate 4-Methoxyphenyl / Pentyl ester / Methyl C23H25NO3 ~363.45 Balanced lipophilicity
Hexyl analog (CAS: 355419-78-2) 4-Methoxyphenyl / Hexyl ester / Methyl C24H27NO3 377.48 Enhanced lipophilicity
1-Benzoylpropyl analog (MFCD02188141) 4-Methoxyphenyl / Benzoylpropyl ester / Methyl C29H27NO4 493.55 Aromatic bulk
Phenacyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate 4-Heptylphenyl / Phenacyl ester / Methyl C32H33NO3 479.61 High hydrophobicity
2-(4-Carboxyphenyl)-6-methoxyquinoline-4-carboxylic acid 4-Carboxyphenyl / Carboxylic acid / Methoxy C18H13NO5 323.31 High polarity

Biological Activity

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core with specific substituents that contribute to its biological activity. Its molecular formula is C18H23NO3C_{18}H_{23}NO_3, with a molecular weight of approximately 293.32 g/mol. The presence of the pentyl group, methoxyphenyl group, and methyl group at designated positions enhances its interaction with biological targets.

Research indicates that quinoline derivatives, including this compound, may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase. This inhibition can lead to antimicrobial effects against pathogens like Mycobacterium tuberculosis .
  • Anticancer Activity : Quinoline derivatives are often studied for their anticancer properties. For instance, structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity .

Biological Activity Overview

The following table summarizes key studies related to the biological activity of this compound and similar compounds:

Study Biological Activity Cell Line/Target IC50 Value Mechanism
Study 1AntimicrobialMycobacterium tuberculosis-Inhibition of DNA gyrase
Study 2AnticancerCOLO205 (colorectal adenocarcinoma)0.32 μMTubulin binding and apoptosis induction
Study 3AnticancerH460 (non-small-cell lung cancer)0.89 μMCell cycle arrest at G2/M phase

Case Studies

  • Antimicrobial Activity : A study on quinoline derivatives showed that compounds similar to this compound exhibited significant antibacterial properties by targeting DNA gyrase, essential for bacterial proliferation .
  • Anticancer Properties : Research highlighted the anticancer potential of related quinoline derivatives, demonstrating IC50 values in the low micromolar range against various cancer cell lines. For example, a derivative with structural similarities showed an IC50 of 0.32 μM against COLO205 cells, indicating strong antiproliferative activity .
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications in the substituents on the quinoline core can significantly affect the compound's biological profile. For instance, altering alkyl chain lengths or substituent positions can enhance solubility and bioactivity .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that quinoline derivatives generally exhibit favorable drug-like properties, including good absorption and distribution profiles. However, concerns regarding potential drug-drug interactions and toxicity must be addressed in future research .

Q & A

Q. What are the common synthetic routes for preparing pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis of quinoline derivatives typically involves cyclization and functionalization steps. For example:

  • Gould–Jacob or Friedländer protocols are classical methods for quinoline core formation, often requiring acidic or basic conditions .
  • Esterification of the carboxylic acid precursor (e.g., 6-methylquinoline-4-carboxylic acid) with pentanol under acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) can yield the pentyl ester .

Key Variables Affecting Yield:

VariableImpactExample ConditionsSource
CatalystAcidic catalysts (H₂SO₄) vs. coupling agents (DCC)DCC/DMAP in dry DCM improves esterification efficiency
TemperatureHigher temps (reflux) accelerate cyclization but may degrade sensitive groups80–100°C for Gould–Jacob reactions
SolventPolar aprotic solvents (DMF) enhance solubility of intermediatesDMF used in transition metal-catalyzed reactions

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituents (e.g., methoxy group at δ ~3.8 ppm for –OCH₃, quinoline protons at δ 7.5–9.0 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions.
  • Mass Spectrometry:
    • HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₅NO₄: calc. 380.1856, observed 380.1858) .
  • HPLC-PDA:
    • Purity assessment using C18 columns (e.g., 95% purity with retention time ~12.5 min in 70:30 MeOH/H₂O) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of quinoline derivatives be systematically addressed?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:

  • Structural variations (e.g., substitution at C-2 vs. C-6 alters binding affinity) .
  • Assay conditions (e.g., cell line specificity, concentration ranges).

Methodological Recommendations:

StepActionExampleSource
1Standardize assaysUse NIH/ATCC cell lines with matched passage numbers
2Validate target engagementSAR studies comparing 4-carboxylate vs. 4-amide analogs
3Control for solubilityUse DMSO stocks ≤0.1% to avoid solvent toxicity

Q. What strategies optimize regioselectivity in quinoline functionalization (e.g., avoiding byproducts during methoxy-group introduction)?

Answer: Regioselectivity challenges arise in electrophilic substitution due to the quinoline ring’s electronic asymmetry.

  • Directing Groups:
    • Use –COOR or –CH₃ groups at C-4/C-6 to direct electrophiles to C-2 .
  • Metal-Mediated Coupling:
    • Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ selectively introduces aryl groups at C-2 (e.g., 4-methoxyphenyl via boronic acid) .

Case Study:

ReactionConditionsOutcomeSource
Methoxylation at C-2CuI/L-proline in DMF at 120°C85% yield, >90% regioselectivity
Uncontrolled brominationBr₂ in AcOHMixture of C-5/C-7 brominated byproducts

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar quinoline esters?

Answer: Variations in yields (e.g., 60% vs. 85% for esterification) may stem from:

  • Impurity of precursors (e.g., residual water in pentanol reduces coupling efficiency).
  • Workup protocols (e.g., column chromatography vs. recrystallization purity).

Mitigation Strategies:

FactorSolutionSource
Precursor purityUse HPLC-grade reagents; pre-dry solvents over molecular sieves
Reaction monitoringTLC (hexane:EtOAc 3:1) to track esterification progress

Q. What computational methods predict the binding mode of this compound to biological targets (e.g., P-glycoprotein)?

Answer:

  • Molecular Docking (AutoDock Vina):
    • Dock the compound into P-gp’s crystal structure (PDB ID: 6QEX) using flexible side chains .
  • MD Simulations (GROMACS):
    • Assess stability of ligand-protein complexes over 100 ns trajectories; calculate binding free energy (MM-PBSA) .

Predicted Interactions:

TargetKey ResiduesInteraction TypeSource
P-gpGln725, Phe728Hydrogen bonding with carboxylate
CYP3A4Phe108, Arg372π-Stacking with quinoline ring

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